molecular formula C18H16N2O3S B2719716 N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421525-81-6

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2719716
CAS No.: 1421525-81-6
M. Wt: 340.4
InChI Key: NTRSQSZZWMXCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a novel synthetic compound designed for research applications, integrating a benzothiazole carboxamide scaffold with a chroman moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating targets in oncology and neurodegenerative diseases. The benzothiazole core is a privileged structure in drug discovery, with numerous derivatives demonstrating potent and selective biological activities. Scientific literature has documented benzothiazole-carboxamide hybrids to exhibit promising anticancer properties, with mechanism-of-action studies suggesting potential inhibition of enzymes like human germ cell alkaline phosphatase (hGC-ALP), which is implicated in cancer cell proliferation . Furthermore, structurally related benzothiazole compounds have been identified as potent and selective neuronal nitric oxide synthase (nNOS) inhibitors. nNOS plays a critical role in generating nitric oxide within the brain, and its overactivation is linked to oxidative stress and neuronal damage in models of Parkinson's disease . The chroman component of the molecule is a key structural feature found in various bioactive molecules and can influence drug-like properties. Researchers are exploring this hybrid compound to elucidate its precise mechanism of action, its selectivity profile against related enzymes, and its potential neuroprotective effects in cellular and animal models of neurological disorders. This compound is offered to the scientific community to facilitate advanced pharmacological studies and target validation.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-16(17-20-13-6-2-4-8-15(13)24-17)19-11-18(22)9-10-23-14-7-3-1-5-12(14)18/h1-8,22H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSQSZZWMXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxychroman-4-ylmethylamine with benzo[d]thiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide

The synthesis of this compound typically involves the reaction of 4-hydroxychroman derivatives with benzothiazole carboxylic acids through amide bond formation. The synthetic route often employs coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the reaction. Recent studies have demonstrated efficient methods for synthesizing various benzothiazole derivatives, which can be adapted for producing this compound .

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The incorporation of the hydroxychroman moiety enhances the antimicrobial efficacy of the compound. For instance, studies have indicated that similar compounds can inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication .

Acetylcholinesterase Inhibition

Compounds containing both coumarin and thiazole structures have been investigated for their potential as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer’s disease. The hybridization of these pharmacophores has shown promising results in enhancing inhibitory activity against acetylcholinesterase . In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects.

Alzheimer's Disease

The potential application of this compound as a therapeutic agent for Alzheimer's disease is noteworthy. Its ability to inhibit acetylcholinesterase suggests that it could help increase acetylcholine levels in the brain, thereby improving cognitive function . Molecular docking studies have provided insights into its binding interactions with the active site of acetylcholinesterase, further supporting its therapeutic potential.

Antitubercular Activity

Recent research has highlighted the antitubercular properties of benzothiazole derivatives, with some compounds demonstrating moderate to good activity against Mycobacterium tuberculosis. This positions this compound as a candidate for further development in anti-tuberculosis therapies .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Antitubercular ActivityDeveloped new benzothiazole derivatives showing moderate activity against M. tuberculosis.
Acetylcholinesterase InhibitionSynthesized compounds based on coumarin and thiazole; one showed IC50 of 2.7 µM against acetylcholinesterase.
DNA Gyrase InhibitionInvestigated benzothiazole derivatives as DNA gyrase inhibitors; some showed low micromolar activity against E. coli strains.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Benzothiazole Amide Side Chain Key Biological Activities Reference ID
N-((4-Hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide None (parent benzothiazole) 4-Hydroxychroman-methyl Hypothesized: Antioxidant, kinase inhibition N/A
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) None 3-(Naphthalen-2-yl)propyl Anticancer (IC₅₀: 8.2 µM)
N-Cyclopropyl-6-(4-(cyclopropylamino)butoxy)benzo[d]thiazole-2-carboxamide (3m) 6-(4-Cyclopropylaminobutoxy) Cyclopropyl H3R receptor binding (Ki: 12.3 nM)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a) 4,5-Dihydrothiazole fused with phenyl 3,4,5-Trimethoxyphenyl Anticancer (IC₅₀: 1.7 µM)

Key Observations:

  • Amide Side Chain Diversity: The hydroxychroman-methyl group in the target compound is unique among the analogs. Most derivatives feature alkyl/aryl amines (e.g., cyclopropyl, naphthylpropyl) or heterocyclic substituents (e.g., trimethoxyphenyl) . The hydroxychroman group may enhance solubility compared to lipophilic substituents like naphthylpropyl .
  • Benzothiazole Core Modifications: While the target compound retains the unmodified benzothiazole ring, analogs such as 4a incorporate a dihydrothiazole fusion, altering conformational flexibility and electronic properties .

Table 3: Receptor Binding Affinities (Ki Values)

Compound Name H3R (Ki, nM) H1R (Ki, nM) H4R (Ki, nM) Reference ID
This compound Not tested Not tested Not tested N/A
N-Cyclopentyl-6-((5-(cyclopentylamino)pentyl)oxy)benzo[d]thiazole-2-carboxamide (3t) 9.8 2450 320
Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) 7.3 1800 290

Key Observations:

  • Piperidine/pyrrolidine-substituted derivatives exhibit strong H3R receptor affinity (Ki < 10 nM), suggesting that bulky, cyclic amines enhance target engagement .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chroman ring fused with a benzo[d]thiazole moiety. The molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, and its molecular weight is approximately 320.38 g/mol. This compound exhibits a range of chemical reactivity due to the presence of functional groups that facilitate various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Chroman Ring : Starting with appropriate precursors, the chroman structure is synthesized.
  • Introduction of Benzo[d]thiazole Moiety : This step involves coupling reactions to incorporate the benzo[d]thiazole component.
  • Formation of the Carboxamide Group : The final step involves amide bond formation under specific conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for therapeutic strategies against Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against AChE, with some derivatives showing IC50 values as low as 2.7 µM . Such findings suggest that this compound may enhance acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with neurodegenerative diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, studies have shown that related thiazole compounds exhibit notable antibacterial and antifungal activities, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-hydroxycoumarin)thiazolesStructureAChE inhibition
Coumarin derivativesStructureAntimicrobial properties
Chroman-based compoundsStructureAnti-inflammatory effects

The unique combination of chroman and thiazole moieties in this compound endows it with distinct biological activities not fully replicated by its analogs.

Case Studies

  • Alzheimer's Disease Research : A study focused on synthesizing and evaluating derivatives based on the benzo[d]thiazole framework highlighted their potential as AChE inhibitors, paving the way for future therapeutic developments targeting cognitive decline .
  • Antimicrobial Application : Research on related thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the benzo[d]thiazole structure can enhance antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the benzo[d]thiazole-2-carboxamide core in derivatives like N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide?

  • Methodological Answer : The thiazole-carboxamide core is typically synthesized via cyclocondensation reactions using α-haloketones or thiourea precursors. For example, coupling thiazole-4-carboxylic acid with amines under carbodiimide-mediated conditions (e.g., EDCI/HOBt) achieves amide bond formation . Solid-phase peptide synthesis (SPPS) or solution-phase methods are used for complex derivatives, with purification via flash chromatography or preparative HPLC .

Q. Which analytical techniques are critical for structural characterization of thiazole-carboxamide derivatives?

  • Methodological Answer : Researchers rely on:

  • 1H/13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .
  • HPLC (>95% purity thresholds) to ensure compound integrity post-synthesis .
  • X-ray crystallography (where feasible) to resolve stereochemical ambiguities .

Q. How can computational methods aid in predicting the electronic properties of thiazole-carboxamide derivatives?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets like 6-31G(d,p) model non-covalent interactions (e.g., hydrogen bonding), validated against experimental NMR shifts .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of chroman-thiazole hybrids?

  • Methodological Answer : Yield optimization involves:

  • Stepwise monitoring : TLC or LC-MS tracks intermediate formation (e.g., ester hydrolysis in Method G ).
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
  • Catalyst screening : CuI/proline systems improve azide-alkyne cycloadditions (e.g., compound 29 synthesis ).
  • Temperature control : Reflux conditions (e.g., 80°C for thiourea cyclization) minimize side products .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-carboxamide derivatives across experimental models?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines vs. enzymatic assays). Mitigation strategies include:

  • Standardized protocols : Uniform IC50 determination (e.g., MTT assays for cytotoxicity ).
  • Metabolic stability assays : Microsomal half-life measurements (e.g., liver microsomes) to compare in vitro vs. in vivo efficacy .
  • Orthogonal validation : Cross-referencing kinase inhibition (e.g., Src/Abl ) with proteasome activity (β1i/β5i inhibition ).

Q. How can regioselectivity challenges in thiazole functionalization be addressed during synthesis?

  • Methodological Answer : Regiochemical control is achieved via:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro, carbonyl) guide electrophilic substitution .
  • Transition-metal catalysis : Pd-mediated C-H activation enables site-selective amidation (e.g., light-mediated vs. thermal conditions ).
  • Protecting-group strategies : tert-Butoxycarbonyl (Boc) protection of amines prevents undesired side reactions during coupling .

Q. What experimental designs are critical for evaluating the therapeutic potential of thiazole-carboxamide derivatives in oncology?

  • Methodological Answer : Key steps include:

  • In vitro screening : Dose-response curves (0.1–100 µM) across cancer cell lines (e.g., K562 leukemia ).
  • Target engagement assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) validate binding to kinases or proteasomes .
  • In vivo models : Xenograft studies (e.g., tumor volume measurement post-oral administration ).
  • Toxicology profiling : ALT/AST levels in serum to assess hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.